Propargyl-PEG5-CH2CO2-NHS

Vue d'ensemble

Description

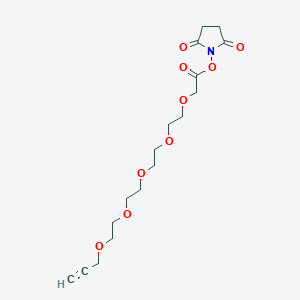

Propargyl-PEG5-CH2CO2-NHS is a chemical compound that serves as an amine-reactive linker. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. The polyethylene glycol (PEG) spacer enhances the solubility of the compound in aqueous media. This compound is widely used in bioconjugation and click chemistry applications, particularly for the derivatization of peptides, antibodies, and amine-coated surfaces .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG5-CH2CO2-NHS typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a propargyl alcohol to form Propargyl-PEG5. This is achieved through the reaction of propargyl alcohol with a PEG derivative under basic conditions.

Activation: The PEGylated product is then activated by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Analyse Des Réactions Chimiques

Key Functional Groups and Reactivity

-

NHS Ester: The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (–NH2) at pH 7-9, forming stable amide bonds . This reaction is commonly used to link the compound to proteins, peptides, antibodies, and other amine-containing molecules .

-

Propargyl Group: The terminal alkyne group (-C≡CH) allows for chemical linkages through click chemistry . Specifically, it participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-bearing compounds or biomolecules to yield a stable triazole linkage .

-

PEG Chain: The polyethylene glycol (PEG) chain enhances water solubility, flexibility, and biocompatibility, making this compound suitable for biological applications .

Reaction Mechanisms

-

NHS Ester Reaction with Primary Amines: The NHS ester group is susceptible to nucleophilic attack by primary amines. The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct .

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group reacts with azides (N3) in the presence of a copper catalyst to form a triazole ring . This click chemistry reaction is highly specific and efficient, allowing for the conjugation of various biomolecules .

Comparison with Structurally Similar Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Propargyl-NHS Ester | Alkyne, NHS | Simpler structure; used primarily for amine coupling |

| Propargyl-PEG-(CH2)3-acid | Alkyne, Carboxylic Acid | Contains a carboxylic acid group; used for different conjugation strategies |

| Propargyl-PEG-Acrylate | Alkyne, Acrylate | Enables polymerization reactions; useful in materials science |

| Propargyl-aliphatic-NHS ester | Alkyne, NHS | Aliphatic chain enhances lipophilicity; used in drug delivery |

| Propargyl-PEG-methyl ester | Alkyne, Ester | Methyl ester enhances solubility; used in various biochemical applications |

Key Benefits

-

Terminal Alkyne Group: Allows for precise and stable chemical linkages through click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

-

PEG Chain: Enhances solubility, flexibility, and biocompatibility, making Propargyl PEG suitable for various biological applications .

-

Amine Reactive: This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc .

Applications De Recherche Scientifique

Bioconjugation Applications

Propargyl-PEG5-CH2CO2-NHS serves as a versatile linker for various bioconjugation strategies:

- Antibody-Drug Conjugates (ADCs) : This compound is instrumental in developing ADCs by facilitating the attachment of cytotoxic drugs to antibodies, enhancing targeted delivery to cancer cells. The stable linkages formed improve the therapeutic index by minimizing off-target effects .

- Peptide and Protein Modification : It can be used to derivatize peptides and proteins, allowing researchers to study protein interactions and functionalities. The ability to form stable covalent bonds with primary amines is crucial for these applications .

Click Chemistry Applications

The propargyl group allows for efficient coupling reactions via click chemistry:

- Azide-Alkyne Reactions : this compound can react with azide-bearing compounds to form stable triazole linkages. This reaction is highly selective and occurs under mild conditions, making it suitable for biological systems .

Case Study 1: Development of Targeted Therapeutics

A study demonstrated the use of this compound in creating targeted therapeutics by conjugating it with an antibody specific to a tumor antigen. The resulting ADC exhibited improved efficacy in preclinical models, highlighting the potential for enhanced treatment outcomes in cancer therapy.

Case Study 2: Protein Labeling Techniques

Researchers utilized this compound for labeling proteins in live cells. The NHS ester facilitated the covalent attachment of fluorescent probes to proteins containing primary amines, enabling real-time imaging of protein dynamics within cellular environments .

Mécanisme D'action

The mechanism of action of Propargyl-PEG5-CH2CO2-NHS involves two primary pathways:

Comparaison Avec Des Composés Similaires

Propargyl-PEG5-CH2CO2-NHS can be compared with other similar compounds such as:

Propargyl-PEG3-CH2CO2-NHS: Contains a shorter PEG spacer, which may affect its solubility and reactivity.

Azido-PEG5-CH2CO2-NHS: Contains an azido group instead of a propargyl group, making it suitable for different click chemistry applications.

Propargyl-PEG5-NHS: Lacks the carboxyl group, which may influence its reactivity and application .

This compound is unique due to its combination of a propargyl group and an NHS ester group, along with a PEG spacer that enhances its solubility and versatility in various applications.

Activité Biologique

Propargyl-PEG5-CH2CO2-NHS is a versatile chemical compound widely used in bioconjugation, particularly in the fields of drug delivery and biomolecular labeling. This compound features a polyethylene glycol (PEG) spacer linked to a propargyl group and an N-hydroxysuccinimide (NHS) ester, enabling it to react with amine-containing biomolecules. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C₁₈H₂₇N₁O₉

- Molecular Weight: 401.41 g/mol

- CAS Number: 1393330-40-9

- Functional Groups: Propargyl, NHS ester

Key Features:

- The PEG spacer enhances solubility in aqueous environments and minimizes immunogenicity.

- The propargyl group allows for reactions via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of stable triazole linkages with azide-bearing compounds.

This compound acts primarily through its ability to form covalent bonds with primary amines at physiological pH (7 to 9). The reaction forms stable amide bonds, which are crucial for the development of antibody-drug conjugates (ADCs) and other therapeutic agents. The incorporation of PEG helps to improve the pharmacokinetic properties of the linked biomolecules, enhancing their stability and solubility.

Applications in Research and Medicine

- Bioconjugation:

- Antibody-Drug Conjugates (ADCs):

- Cell Imaging:

- Drug Delivery Systems:

Study 1: Development of Antibody-Drug Conjugates

In a study published by MedChemExpress, researchers utilized Propargyl-PEG5-NHS as a linker in ADCs targeting specific cancer cells. The study demonstrated that the conjugation maintained the binding affinity of the antibody while effectively delivering the cytotoxic agent, resulting in significant tumor reduction in animal models .

Study 2: Bioconjugation Efficiency

A comparative analysis highlighted that Propargyl-PEG5-NHS exhibited superior bioconjugation efficiency compared to other linkers due to its optimal balance between hydrophilicity and reactivity. The study reported a higher yield of conjugated products with minimal side reactions, underscoring its utility in complex biological systems .

Summary of Biological Activity

| Property | Description |

|---|---|

| Solubility | High water solubility due to PEG component |

| Reactivity | Reacts with primary amines forming stable amide bonds |

| Stability | Stable triazole formation via CuAAC |

| Applications | Bioconjugation, ADCs, cell imaging, drug delivery |

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO9/c1-2-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-17(21)27-18-15(19)3-4-16(18)20/h1H,3-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRYRRHZTIDZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.